molecular formula C18H21NO3 B5559207 N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide

Cat. No.: B5559207
M. Wt: 299.4 g/mol
InChI Key: TZYDHSUVEDHPIB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a propan-2-ylphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a methoxy group, often using methanol and a catalyst.

    Attachment of the Propan-2-ylphenoxy Group: This can be done through an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-phenoxyacetamide: Lacks the propan-2-yl group.

    N-(2-hydroxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide: Has a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-2-(2-methylphenoxy)acetamide: Has a methyl group instead of a propan-2-yl group.

Uniqueness

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(2)14-8-4-6-10-16(14)22-12-18(20)19-15-9-5-7-11-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYDHSUVEDHPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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